molecular formula C₁₈H₁₃Cl₂N₃O₃ B1145413 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile CAS No. 1460227-29-5

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile

Cat. No.: B1145413
CAS No.: 1460227-29-5
M. Wt: 390.22
InChI Key:
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Description

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₃Cl₂N₃O₃ and its molecular weight is 390.22. The purity is usually 95%.
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Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives, including compounds structurally related to 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile, have shown significant effectiveness as anticorrosive materials. They form highly stable chelating complexes with metallic surfaces, offering protection against corrosion. This application is particularly relevant in industries where metallic components are susceptible to degradation by environmental factors (Verma et al., 2020).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, structurally related to the compound , have been identified as promising candidates for the development of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, contributing to the advancement of organic light-emitting diodes (OLEDs), luminescent elements, and photoelectric conversion elements. The presence of quinoline and pyrimidine rings enhances the electroluminescent properties of these materials, making them valuable in the fabrication of energy-efficient and high-performance electronic devices (Lipunova et al., 2018).

Pharmaceutical Applications

Quinoline and its derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial effects. For example, 8-aminoquinoline antimalarial agents, which share a structural motif with this compound, are among the most effective treatments for malaria. However, their use is complicated by the potential for toxic effects, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency. Research into these compounds has focused on understanding their metabolism and mitigating adverse effects, underscoring the importance of quinoline derivatives in medicinal chemistry (Strother et al., 1981).

Mechanism of Action

Target of Action

The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration.

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, thereby preventing the phosphorylation of proteins that would otherwise signal cell proliferation and survival.

Pharmacokinetics

The compound’s crystalline form is known to be therapeutically effective .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. This makes it a potent antineoplastic agent , useful in treating various cancers, including pancreatic and prostate cancer .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile' involves the reaction of 2,4-dichloro-5-methoxyaniline with 7-hydroxy-6-methoxy-3-quinolinecarbonitrile in the presence of a suitable coupling agent.", "Starting Materials": [ "2,4-dichloro-5-methoxyaniline", "7-hydroxy-6-methoxy-3-quinolinecarbonitrile", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-methoxyaniline in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a few minutes.", "Step 3: Add 7-hydroxy-6-methoxy-3-quinolinecarbonitrile to the reaction mixture and stir for several hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS No.

1460227-29-5

Molecular Formula

C₁₈H₁₃Cl₂N₃O₃

Molecular Weight

390.22

Synonyms

Des(4-methyl-1-piperazinyl)propyl Bosutinib

Origin of Product

United States

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